Pentafluorophenylfluorosulfonate Pentafluorophenylfluorosulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16515410
InChI: InChI=1S/C6F6O3S/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14
SMILES:
Molecular Formula: C6F6O3S
Molecular Weight: 266.12 g/mol

Pentafluorophenylfluorosulfonate

CAS No.:

Cat. No.: VC16515410

Molecular Formula: C6F6O3S

Molecular Weight: 266.12 g/mol

* For research use only. Not for human or veterinary use.

Pentafluorophenylfluorosulfonate -

Specification

Molecular Formula C6F6O3S
Molecular Weight 266.12 g/mol
IUPAC Name 1,2,3,4,5-pentafluoro-6-fluorosulfonyloxybenzene
Standard InChI InChI=1S/C6F6O3S/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14
Standard InChI Key MXWPDIDUHXNAEL-UHFFFAOYSA-N
Canonical SMILES C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)F

Introduction

Structural and Electronic Characteristics

The molecular structure of pentafluorophenylfluorosulfonate consists of a pentafluorophenyl ring (C6F5) attached to a fluorosulfonate group (SO2F). The electronegative fluorine atoms on the aromatic ring create a strong electron-deficient system, enhancing the compound’s electrophilicity. This electronic configuration facilitates nucleophilic substitution reactions, particularly at the sulfonate group . The compound’s geometry is influenced by the steric and electronic effects of the fluorine atoms, which constrain rotational freedom around the sulfur-oxygen bonds.

Comparative analysis with structurally analogous compounds, such as 2,3,4,5,6-pentafluorophenyl 2-thiophenesulfonate (C10H3F5O3S2), reveals key differences in reactivity. For instance, the replacement of the thiophene moiety in the latter with a fluorosulfonate group in pentafluorophenylfluorosulfonate increases its susceptibility to hydrolysis . The molecular weight of pentafluorophenylfluorosulfonate is approximately 282.15 g/mol, slightly lower than the 330.3 g/mol of the thiophenesulfonate derivative, owing to the absence of the sulfur-containing heterocycle .

Synthetic Pathways and Industrial Production

Pentafluorophenylfluorosulfonate is synthesized through fluorination and sulfonation reactions. One common route involves the reaction of pentafluorobenzenesulfonic acid with phosphorus pentachloride (PCl5), followed by treatment with hydrogen fluoride (HF) to introduce the fluorosulfonate group . Alternative methods leverage the direct sulfonation of pentafluorobenzene using chlorosulfonic acid (HSO3Cl), though this approach requires stringent temperature control to prevent decomposition .

Recent advancements in synthetic chemistry have explored the use of pentafluorophenylfluorosulfonate as a precursor for difluorocarbene generation. Under basic conditions, the compound undergoes elimination to produce difluorocarbene (:CF2), a reactive intermediate used in cyclopropanation and polymer synthesis . This application underscores its versatility in facilitating carbon-fluorine bond formation, a critical step in manufacturing fluorinated materials.

Physicochemical Properties and Reactivity

The compound’s physicochemical properties are dominated by its fluorinated structure. Key parameters include:

PropertyValue/Description
Molecular Weight282.15 g/mol
Melting PointNot experimentally determined
Boiling PointDecomposes above 150°C
SolubilityLow in polar solvents; soluble in dichloromethane
LogP (Partition Coefficient)3.2 (estimated)

These properties align with trends observed in other PFAS, such as high thermal stability and hydrophobicity . The fluorosulfonate group’s strong electron-withdrawing nature accelerates reactions with nucleophiles like amines and alkoxides. For example, pentafluorophenylfluorosulfonate reacts with primary amines to form sulfonamides, a reaction leveraged in peptide coupling and pharmaceutical synthesis .

Applications in Organic Synthesis and Materials Science

Pentafluorophenylfluorosulfonate serves as a key reagent in multiple domains:

Polymer Chemistry

The compound is employed to introduce fluorinated side chains into polymers, enhancing their chemical resistance and thermal stability. For instance, it is used to modify polystyrene derivatives for applications in fuel cells and ion-exchange membranes .

Pharmaceuticals

Its reactivity with biomolecules makes it valuable for synthesizing fluorinated drug candidates. The sulfonate group acts as a leaving group in nucleophilic aromatic substitution, enabling the incorporation of fluorine into heterocyclic scaffolds .

Catalysis

Pentafluorophenylfluorosulfonate is a precursor for Lewis acid catalysts, such as tris(pentafluorophenyl)borane, which are used in olefin polymerization and Friedel-Crafts alkylation .

Future Research Directions

Key areas for further investigation include:

  • Degradation Mechanisms: Elucidating pathways for breaking down pentafluorophenylfluorosulfonate in environmental matrices.

  • Structure-Activity Relationships: Correlating substituent patterns with toxicity to guide safer compound design.

  • Analytical Methods: Improving detection limits for PFAS in complex matrices like soil and biological tissues.

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